N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound featuring a triazolopyridazine core linked to a thiophene ring and a tetrahydrofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated triazolopyridazine intermediate in the presence of a palladium catalyst.
Attachment of the Tetrahydrofuran Carboxamide Moiety: This final step involves the reaction of the triazolopyridazine-thiophene intermediate with tetrahydrofuran-3-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with Pd/C
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Reduced triazolopyridazine derivatives
Substitution: Substituted triazolopyridazine compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiophene and tetrahydrofuran moieties may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- N-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide
Uniqueness
Compared to similar compounds, N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and enhance biological activity. The combination of the triazolopyridazine core with the thiophene and tetrahydrofuran moieties creates a compound with a unique set of chemical and biological properties, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-15(10-3-5-22-8-10)16-7-14-18-17-13-2-1-12(19-20(13)14)11-4-6-23-9-11/h1-2,4,6,9-10H,3,5,7-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUIQLWBIKRPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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